6-Fluoro-5-nitro-1H-indazole
Overview
Description
6-Fluoro-5-nitro-1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It is a solid substance and its CAS number is 633327-51-2 .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 6-Fluoro-5-nitro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-5-nitro-1H-indazole is characterized by the presence of fluorine (F), nitrogen (N), and oxygen (O) atoms in its structure . The exact mass of this compound is 181.028748 .
Chemical Reactions Analysis
The chemical reactions involving 1H-indazoles, including 6-Fluoro-5-nitro-1H-indazole, have been studied . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
6-Fluoro-5-nitro-1H-indazole is a solid substance . It has a molecular weight of 181.13 . The density of this compound is 1.6±0.1 g/cm3 . It has a boiling point of 401.2±25.0 °C at 760 mmHg .
Scientific Research Applications
Organic Synthesis and Fluorophore Development
Researchers have developed a method for accessing a library of biheteroaryl fluorophores through C-H activation, utilizing palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes. This process yields fluorophores with high quantum yields and large Stokes shifts, suitable for near-infrared (NIR) imaging applications, such as highly photostable and low cytotoxicity mitochondria trackers (Cheng et al., 2016).
Antitumor Activity
A study on the synthesis and evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally related to indazoles, demonstrated cytostatic activities against various malignant human cell lines. This highlights the potential of indazole derivatives in developing anticancer agents (Racané et al., 2006).
Cheminformatics and Material Science
Research into the reaction mechanisms and properties of NH-indazoles with electrophilic agents provides insights into the formation of novel compounds with potential applications in material science and chemistry education (Alkorta et al., 2013).
Heterocyclic Green Dyes
The synthesis of new heterocyclic green dyes from 1-alkyl-5-nitro-1H-indazole showcases the potential of indazole derivatives in developing environmentally friendly colorants for various industrial applications (Pordel et al., 2014).
Antimicrobial and Anti-inflammatory Applications
A series of 2-azetidinone derivatives of 6-nitro-1H-indazole has been synthesized and evaluated for antimicrobial, antifungal, antitubercular, and anti-inflammatory activities, demonstrating the broad spectrum of biological activities of indazole derivatives (Samadhiya et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-5-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWPKRSNPVUHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672880 | |
Record name | 6-Fluoro-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-nitro-1H-indazole | |
CAS RN |
633327-51-2 | |
Record name | 6-Fluoro-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633327-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-5-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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